Superior JAK1 over JAK2 Selectivity Compared to 7-Methoxy Analogue
In a direct head-to-head enzymatic assay (Z′-LYTE™ kinase assay, ATP at Km), the target compound inhibited JAK1 with an IC50 of 12 nM and JAK2 with an IC50 of 890 nM, yielding a JAK1/JAK2 selectivity ratio of 74-fold [1]. In contrast, the 7-methoxy analog (5-methyl-7-methoxypyrazolo[1,5-a]pyrimidine) under identical conditions showed JAK1 IC50 = 45 nM and JAK2 IC50 = 210 nM, a selectivity ratio of only 4.7-fold [1]. The 7-allyloxy group provides a 15.7-fold improvement in JAK1 selectivity over JAK2 relative to the 7-methoxy analog [1].
| Evidence Dimension | JAK1 vs JAK2 enzymatic inhibition selectivity ratio (JAK2 IC50 / JAK1 IC50) |
|---|---|
| Target Compound Data | 74-fold (12 nM / 890 nM) |
| Comparator Or Baseline | 7-methoxy analog: 4.7-fold (45 nM / 210 nM) |
| Quantified Difference | 15.7× higher selectivity for JAK1 over JAK2 |
| Conditions | Z′-LYTE™ biochemical assay, ATP at Km, recombinant human JAK1 and JAK2 enzymes |
Why This Matters
Higher JAK1/JAK2 selectivity reduces the risk of JAK2-mediated off-target hematologic toxicities (e.g., anemia, thrombocytopenia) in drug discovery programs targeting inflammatory or autoimmune diseases.
- [1] Example 24, Table 2, WO2020188014A1. Rigel Pharmaceuticals. Comparative data for compound 24 (5-methyl-7-allyloxy) and compound 17 (5-methyl-7-methoxy). View Source
